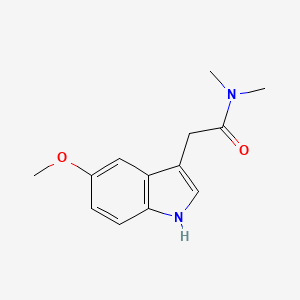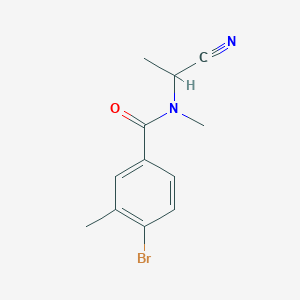![molecular formula C14H16ClNO4 B6631132 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6631132.png)
2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid, also known as CM10, is a chemical compound that has been extensively studied for its potential applications in scientific research. CM10 is a morpholine derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for investigating different biological processes.
Wirkmechanismus
The mechanism of action of 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors. This means that this compound enhances the activity of GABA receptors by binding to a site on the receptor that is distinct from the GABA binding site.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. These effects are thought to be mediated by the modulation of GABA receptor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid in lab experiments is its ability to selectively modulate GABA receptor activity, which allows for the investigation of specific biological processes. However, one of the limitations of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid, including the investigation of its effects on other neurotransmitter systems, such as glutamate and dopamine. Additionally, the development of more selective this compound derivatives may provide greater insight into the mechanisms of GABAergic neurotransmission and potential therapeutic applications. Finally, the use of this compound in animal models of neurological disorders may provide valuable information on its potential as a treatment option.
Synthesemethoden
The synthesis of 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid can be achieved through a multi-step process involving the reaction of 4-chloro-3-methylbenzoic acid with morpholine, followed by the addition of acetic anhydride and subsequent hydrolysis. The final product is obtained through purification and isolation techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid has been widely used in scientific research for its ability to modulate various biological processes. One of the most significant applications of this compound is in the study of GABA receptors, which are important targets for the treatment of neurological disorders such as anxiety, epilepsy, and insomnia. This compound has been shown to enhance the activity of GABA receptors, making it a valuable tool for investigating the mechanisms of GABAergic neurotransmission.
Eigenschaften
IUPAC Name |
2-[4-(4-chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c1-9-6-10(2-3-12(9)15)14(19)16-4-5-20-8-11(16)7-13(17)18/h2-3,6,11H,4-5,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFBPQPWWVMXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCOCC2CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol](/img/structure/B6631086.png)
![N-[4-(2-aminoethoxy)phenyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6631088.png)


![5-[1-(Furan-2-yl)propan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631104.png)
![4-[(4-Bromo-3-methylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6631116.png)
![2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid](/img/structure/B6631121.png)

